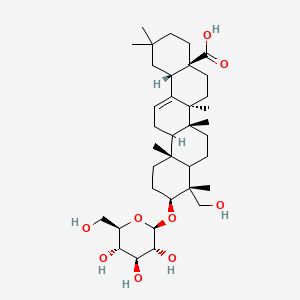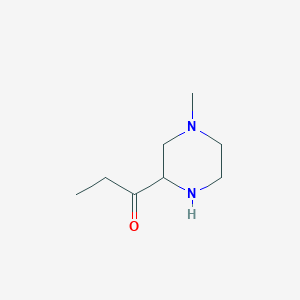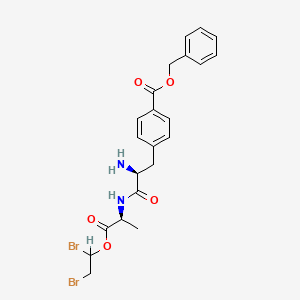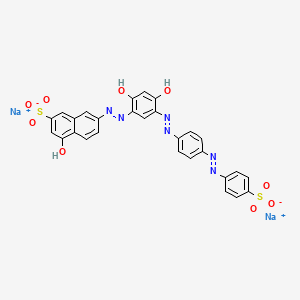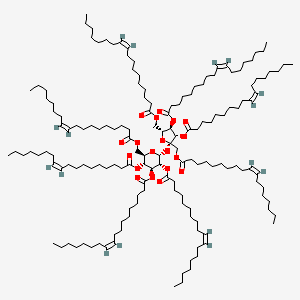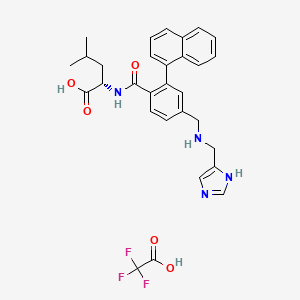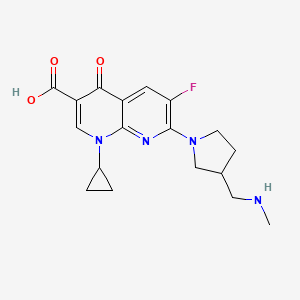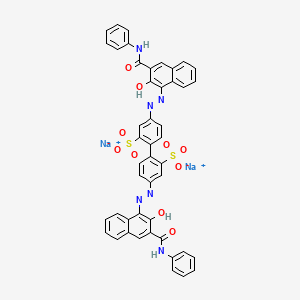
4,4'-Bis((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonic disodium acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[[2-hydroxy-3-[(phenylamino)carbonyl]-1-naphthyl]azo][1,1’-biphenyl]-2,2’-disulfonic disodium acid: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water. The compound has a molecular formula of C46H33N6NaO10S2 and a molecular weight of 916.91 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis[[2-hydroxy-3-[(phenylamino)carbonyl]-1-naphthyl]azo][1,1’-biphenyl]-2,2’-disulfonic disodium acid involves multiple steps:
Nitration: The process begins with the nitration of 2,2’-disulfo-4,4’-diaminobibenzene.
Coupling Reaction: The nitrated product is then coupled with 3-hydroxy-N-phenyl-2-naphthamide under controlled conditions to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are meticulously controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other reduced products.
Substitution: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: : The compound is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: : It is employed in biological staining techniques to visualize cellular components under a microscope.
Industry: : Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability. It is also used in the production of colored plastics and inks .
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific substrates and alter their color. The azo bonds in the compound are responsible for its chromophoric properties, allowing it to absorb and reflect specific wavelengths of light. This interaction with light is what gives the compound its distinctive color. The molecular targets and pathways involved in its action are primarily related to its interaction with various substrates in different applications .
Comparison with Similar Compounds
- 3,3’-[(1,1’-Biphenyl-4,4’-diyl)bis(azo)]bis[4-hydroxy-1-naphthalenesulfonic acid sodium] salt
- 4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl
Uniqueness: Compared to similar compounds, 4,4’-Bis[[2-hydroxy-3-[(phenylamino)carbonyl]-1-naphthyl]azo][1,1’-biphenyl]-2,2’-disulfonic disodium acid stands out due to its superior solubility in water and its ability to produce a stable, vibrant color. These properties make it particularly valuable in industrial applications where consistent and reliable dye performance is crucial .
Properties
CAS No. |
6375-53-7 |
|---|---|
Molecular Formula |
C46H30N6Na2O10S2 |
Molecular Weight |
936.9 g/mol |
IUPAC Name |
disodium;5-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2-[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2-sulfonatophenyl]benzenesulfonate |
InChI |
InChI=1S/C46H32N6O10S2.2Na/c53-43-37(45(55)47-29-13-3-1-4-14-29)23-27-11-7-9-17-33(27)41(43)51-49-31-19-21-35(39(25-31)63(57,58)59)36-22-20-32(26-40(36)64(60,61)62)50-52-42-34-18-10-8-12-28(34)24-38(44(42)54)46(56)48-30-15-5-2-6-16-30;;/h1-26,53-54H,(H,47,55)(H,48,56)(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2 |
InChI Key |
WUJSKQUZTAKYBE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)C5=C(C=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





